methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazole ring, with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with 4-fluorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a suitable catalyst to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but lacks the fluorine atom.
Methyl 5-(3,4-dichlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBCWUKNDGPFGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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